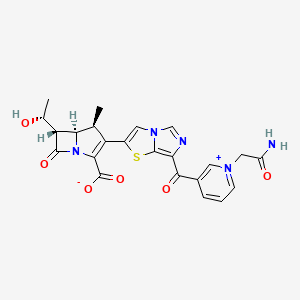

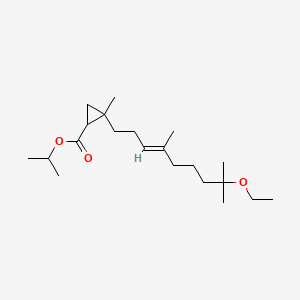

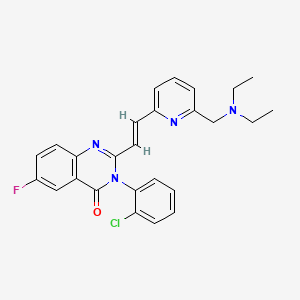

2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine

説明

2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine (DPMM) is a synthetic compound derived from diphenylmethane, a naturally occurring substance found in some plants and fungi. DPMM is a versatile compound that has been used in a variety of scientific research applications, such as in vivo and in vitro experiments, as well as for biochemical and physiological effects.

科学的研究の応用

HIV-1 Replication Inhibition

CP-96345 has been found to inhibit HIV-1 replication in human mononuclear phagocytes . It potently inhibited HIV infectivity of these cells in a concentration-dependent fashion . This inhibitory effect of CP-96345 was due to the antagonism of neurokinin-1 receptor, a primary Substance P (SP) receptor .

Regulation of CCR5 Expression

CP-96345 significantly down-regulated CCR5 expression in monocyte-derived macrophages (MDM) at both protein and mRNA levels . Thus, SP–neurokinin-1 receptor interaction may play an important role in the regulation of CCR5 expression in MDM, affecting the R5 HIV strain infection of MDM .

Substance P Antagonist

CP-96345 is a potent and selective non-peptide NK1 receptor antagonist . It attenuates substance P-induced salivary response .

Inhibition of Neurogenic Inflammation

CP-96345 inhibits neurogenic inflammation in vivo . This suggests that it could be used in the treatment of conditions characterized by neurogenic inflammation.

Inhibition of Substance P-Induced Salivation

CP-96345 inhibits substance P-induced salivation in the rat by classical in vivo bioassay . This suggests potential applications in conditions where excessive salivation is a problem.

Selective NK1 Receptor Antagonism

CP-96345 is a potent and selective NK1 receptor antagonist . It did not inhibit NK2, NK3, or numerous other receptors . This selectivity could make it a useful tool in research and potentially in the treatment of conditions where NK1 receptor antagonism is beneficial.

作用機序

Target of Action

CP-96345, also known as 2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine, is a potent and selective non-peptide antagonist . The primary target of CP-96345 is the Neurokinin 1 (NK1) receptor . NK1 receptors are part of the tachykinin family of G-protein-coupled receptors, and they primarily bind to the neuropeptide substance P . These receptors play a crucial role in various physiological and pathological processes, including pain perception, depression, nausea, and inflammation .

Mode of Action

CP-96345 acts by binding to the NK1 receptors , thereby preventing substance P from attaching to these receptors . This inhibitory action blocks the downstream effects that would typically occur upon substance P binding, such as the activation of certain intracellular signaling pathways . The exact interaction between CP-96345 and its targets involves a complex molecular mechanism that is dependent on structural elements located in an area from the middle of the second extracellular loop through transmembrane segments V and VI to the middle of the third extracellular loop of the NK-1 receptor .

Biochemical Pathways

The inhibition of NK1 receptors by CP-96345 affects the neurogenic inflammatory response . Substance P, the natural ligand for NK1 receptors, is known to induce inflammation when it binds to these receptors . By preventing this interaction, CP-96345 can effectively reduce neurogenic inflammation .

Pharmacokinetics

It is known that cp-96345 is orally active , indicating that it can be absorbed through the gastrointestinal tract. The compound is soluble in DMSO , suggesting that it may have good bioavailability

Result of Action

The primary result of CP-96345’s action is the inhibition of neurogenic inflammation . This is achieved by blocking the interaction between substance P and NK1 receptors, which prevents the downstream inflammatory response . Additionally, CP-96345 has been shown to prevent the drop in blood pressure evoked by substance P and neurokinin A .

Action Environment

The action of CP-96345 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the concentration of substance P in the environment . Additionally, CP-96345 is a long-acting antagonist that can cross the blood-brain barrier , suggesting that it may be effective in both peripheral and central nervous system environments.

特性

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O/c1-31-25-15-9-8-14-24(25)20-29-27-23-16-18-30(19-17-23)28(27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,26-29H,16-20H2,1H3/t27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNYLINBEZROPL-NSOVKSMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927796 | |

| Record name | 2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine | |

CAS RN |

132746-60-2 | |

| Record name | (2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132746-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP 96345 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132746602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-96345 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132746-60-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-96345 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W22ILA2I52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of CP-96,345?

A1: CP-96,345 primarily targets the neurokinin-1 (NK-1) receptor, also known as the substance P receptor. []

Q2: How does CP-96,345 interact with the NK-1 receptor?

A2: CP-96,345 acts as a competitive antagonist at the NK-1 receptor. It binds to the receptor and blocks the binding of substance P, the endogenous agonist, thereby preventing receptor activation. [, , ]

Q3: What are the downstream effects of CP-96,345 binding to the NK-1 receptor?

A3: By blocking NK-1 receptor activation, CP-96,345 inhibits the cellular responses normally elicited by substance P. These responses include:

- Inhibition of Substance P-induced salivation in rats [, ].

- Reduction in plasma extravasation in various tissues, including the trachea, pancreas, and urinary bladder [, , , , , , ].

- Attenuation of bronchoconstriction in models of asthma and hyperpnea [, , , ].

- Modulation of acetylcholine release in rabbit airways [].

- Reduction of inflammation in models of acute pancreatitis [, ].

Q4: What is the molecular formula and weight of CP-96,345?

A4: The molecular formula of CP-96,345 is C29H32N2O, and its molecular weight is 424.58 g/mol. []

Q5: What is known about the structure-activity relationship (SAR) of CP-96,345?

A5: Research suggests that the binding affinity and selectivity of CP-96,345 are influenced by specific structural features:

- The (2S,3S)-stereoisomer (CP-96,345) is significantly more potent than the (2R,3R)-enantiomer (CP-96,344), highlighting the importance of stereochemistry for its activity. [, , ]

- Specific residues in the NK-1 receptor, such as Gln165, His197, and His265, are crucial for the binding of CP-96,345 and its analogs. Substituting these residues with alanine significantly affects the binding affinity of various analogs. []

- Modifications in the substituted benzyl moiety of CP-96,345 can impact its interaction with the receptor, particularly with residue His265. []

- Studies on chimeric NK-1 receptors revealed that the transmembrane segment VI and the amino-terminal half of transmembrane segment VII, along with the connecting extracellular loop 3, play a crucial role in the binding of CP-96,345. []

Q6: Does CP-96,345 exhibit species selectivity?

A6: Yes, CP-96,345 demonstrates species selectivity, exhibiting a higher affinity for the human NK-1 receptor compared to the rat NK-1 receptor. This selectivity is attributed to specific divergent residues between the two species' receptors. [, ]

Q7: Which residues contribute to the species selectivity of CP-96,345?

A7: The residues Ser290 in transmembrane domain VII and Leu116 in transmembrane domain III play a crucial role in the species selectivity of CP-96,345. Replacing these residues in the rat NK-1 receptor with the corresponding human residues increases the affinity of CP-96,345 to levels comparable to the human receptor. []

Q8: What are the potential therapeutic applications of CP-96,345?

A8: Given its ability to block NK-1 receptor activation, CP-96,345 has been investigated as a potential therapeutic agent for various conditions, including:

- Pain Management: CP-96,345 has shown efficacy in reducing pain in animal models, suggesting its potential as an analgesic. [, , ]

- Inflammatory Diseases: Its ability to attenuate plasma extravasation and reduce inflammation in various models highlights its potential for treating inflammatory conditions like asthma, rheumatoid arthritis, and pancreatitis. [, , , , , , ]

- Cardiovascular Regulation: Studies indicate that CP-96,345 can influence blood pressure by modulating cardiac output and peripheral resistance, suggesting a potential role in cardiovascular regulation, particularly in hypertension. []

Q9: What is the role of CP-96,345 in investigating the role of substance P in various physiological and pathological processes?

A9: CP-96,345 serves as a valuable pharmacological tool for investigating the role of substance P in:

- Nociception: By blocking NK-1 receptors, CP-96,345 helps delineate the contribution of substance P to pain perception and transmission. [, , , ]

- Inflammation: CP-96,345 aids in unraveling the involvement of substance P in inflammatory responses, particularly neurogenic inflammation. [, , , , , ]

- Cardiovascular Regulation: CP-96,345 helps elucidate the role of substance P in regulating blood pressure and cardiac function. []

- Gastrointestinal Function: Studies using CP-96,345 contribute to understanding the involvement of substance P in regulating intestinal motility and secretion. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

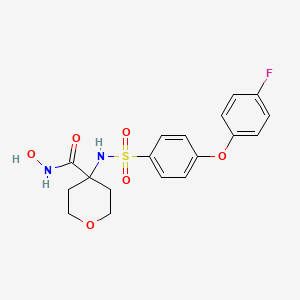

![2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methylpropanamide](/img/structure/B1669501.png)

![rel-5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol](/img/structure/B1669502.png)

![N-[(2S,3S,5R)-5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B1669503.png)

![5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol](/img/structure/B1669508.png)